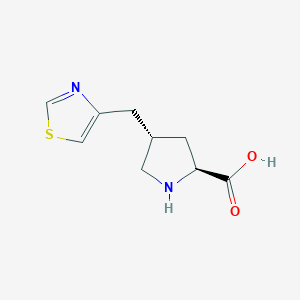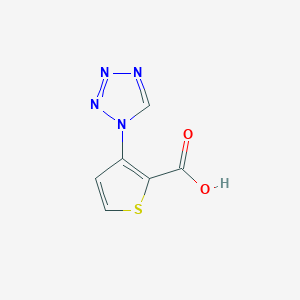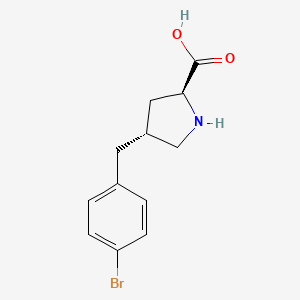
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid
Descripción general
Descripción
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid is a compound that features a thiazole ring and a pyrrolidine ring. The thiazole ring, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is a significant platform in a number of medicinally relevant molecules . The pyrrolidine ring, a saturated five-membered ring containing nitrogen, is also a common structure in many bioactive compounds.
Métodos De Preparación
The synthesis of (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of multi-component reactions, where simple chemicals such as ketones, aldehydes, ammonium salts, and elemental sulfur are self-assembled under metal-free conditions . This method is advantageous due to its simplicity and the moderate to good yields it provides. Industrial production methods often involve similar multi-component reactions, but on a larger scale with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring, due to its aromaticity, has many reactive positions where donor-acceptor, nucleophilic, and oxidation reactions can take place . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted thiazole and pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, compounds containing the thiazole ring have been shown to exhibit a variety of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . In industry, these compounds are used in the development of new drugs and biologically active agents .
Mecanismo De Acción
The mechanism of action of (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . This can lead to a variety of physiological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as thiazolo[4,5-b]pyridines. These compounds also contain a thiazole ring, but are fused with a pyridine ring instead of a pyrrolidine ring . Thiazolo[4,5-b]pyridines have been shown to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . The unique combination of the thiazole and pyrrolidine rings in this compound may provide distinct biological activities and therapeutic potential compared to other similar compounds.
Propiedades
IUPAC Name |
(2S,4S)-4-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-9(13)8-2-6(3-10-8)1-7-4-14-5-11-7/h4-6,8,10H,1-3H2,(H,12,13)/t6-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEHZRASWYDPBH-SVRRBLITSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CSC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide](/img/structure/B3339481.png)













